molecular formula C12H10N2O B11901181 4-Amino-5H-indeno[1,2-b]pyridin-5-ol

4-Amino-5H-indeno[1,2-b]pyridin-5-ol

Katalognummer: B11901181
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: BDFKQVMXOMERCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5H-indeno[1,2-b]pyridin-5-ol is a heterocyclic compound that belongs to the class of indenopyridines. This compound is characterized by its unique structure, which includes an indene ring fused to a pyridine ring, with an amino group at the 4-position and a hydroxyl group at the 5-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5H-indeno[1,2-b]pyridin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of aromatic aldehydes, enaminone, and malononitrile in a one-pot reaction . Another route includes the reaction of enaminone with arylidenemalononitriles . These reactions are usually carried out under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5H-indeno[1,2-b]pyridin-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 5H-indeno[1,2-b]pyridin-5-ones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-Amino-5H-indeno[1,2-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes and interfere with cellular processes essential for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

4-Amino-5H-indeno[1,2-b]pyridin-5-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H10N2O

Molekulargewicht

198.22 g/mol

IUPAC-Name

4-amino-5H-indeno[1,2-b]pyridin-5-ol

InChI

InChI=1S/C12H10N2O/c13-9-5-6-14-11-7-3-1-2-4-8(7)12(15)10(9)11/h1-6,12,15H,(H2,13,14)

InChI-Schlüssel

BDFKQVMXOMERCZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=C(C=CN=C23)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.